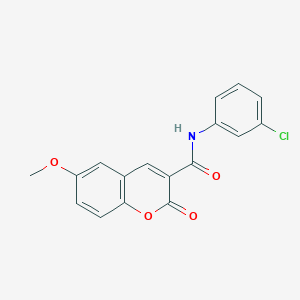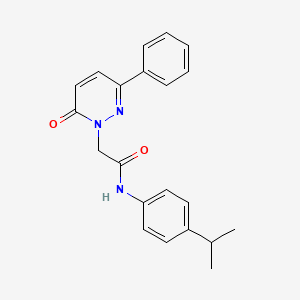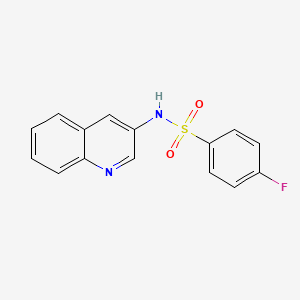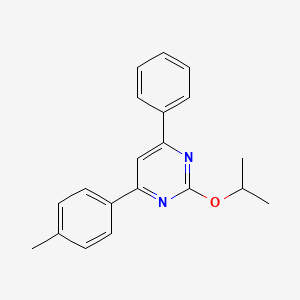
N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromene derivatives often involves cyclization reactions, where precursors like phenols and β-dicarbonyl compounds are used. In the context of N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, similar strategies can be inferred, though specific synthesis routes for this compound in the literature are scarce. Chromenes' synthesis might involve catalytic methods, condensation reactions, or cyclization processes under various conditions to achieve the chromene core with desired substitutions (Jadhav et al., 2018).
Molecular Structure Analysis
Chromene derivatives exhibit intriguing molecular conformations that are crucial for their chemical behavior and interactions. For similar compounds, X-ray crystallography reveals planar structures with specific rotamer conformations about the C-N bond, influencing their reactivity and interaction patterns (Reis et al., 2013). Such studies highlight the importance of molecular geometry in understanding the compound's potential applications and reactivity.
Chemical Reactions and Properties
Chromenes participate in various chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic additions, depending on the functional groups present. The reactivity of N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be influenced by the electron-donating methoxy group and the electron-withdrawing carboxamide group, facilitating diverse chemical transformations (Alaşalvar et al., 2014).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in material science and pharmaceuticals. The presence of substituents like chlorophenyl and methoxy groups can significantly affect these properties by altering intermolecular interactions and molecular packing in the solid state (Gomes et al., 2015).
Chemical Properties Analysis
The chemical properties of chromene derivatives are governed by their functional groups, which influence their acidity, basicity, and nucleophilic/electrophilic characteristics. For instance, the carboxamide group in N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide contributes to its chemical stability and reactivity towards nucleophiles and electrophiles. Understanding these properties is crucial for predicting the compound's behavior in chemical reactions and its interactions with biological systems (Dalai et al., 2017).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-22-13-5-6-15-10(7-13)8-14(17(21)23-15)16(20)19-12-4-2-3-11(18)9-12/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALLMFKCLAJULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5626656.png)

![N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-ethyl-1H-imidazol-1-yl)propanamide](/img/structure/B5626668.png)
![2-(3-methoxypropyl)-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5626672.png)
![azocan-1-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5626680.png)
![4-[3-(1-butyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]thiomorpholine 1,1-dioxide](/img/structure/B5626681.png)
![2-chloro-N-[4-(4-cyanophenoxy)phenyl]benzamide](/img/structure/B5626686.png)
![1-[3-(1H-tetrazol-1-yl)propyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5626721.png)
![N-{4-[(benzylsulfonyl)amino]phenyl}acetamide](/img/structure/B5626727.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5626735.png)
![1-(3-fluorobenzyl)-6-oxo-N-[2-(3-pyridinylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5626742.png)
![9-isoquinolin-1-yl-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5626748.png)
